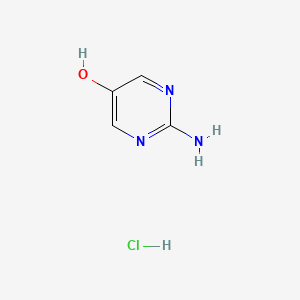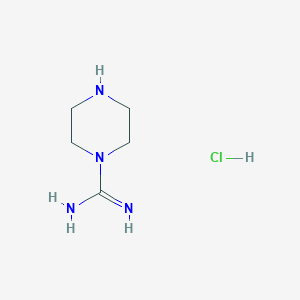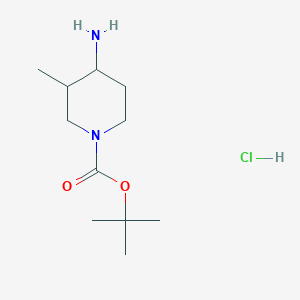
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H8BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluoroaniline and 2-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-bromo-2,6-difluoroaniline is reacted with 2-hydroxybenzoic acid under the aforementioned conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-difluoroaniline: A precursor in the synthesis of the benzamide compound.
2-hydroxybenzoic acid: Another precursor used in the synthesis.
4-bromo-2,6-difluorobenzonitrile: A related compound with similar functional groups.
Uniqueness
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H8BrF2NO2 |
|---|---|
Molecular Weight |
328.11 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H8BrF2NO2/c14-7-5-8(15)12(9(16)6-7)13(19)17-10-3-1-2-4-11(10)18/h1-6,18H,(H,17,19) |
InChI Key |
ILKPCQWCDXSENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2F)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)

![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)







